molecular formula C15H23NO B7620903 N-(2-adamantyl)cyclobutanecarboxamide

N-(2-adamantyl)cyclobutanecarboxamide

Cat. No.: B7620903
M. Wt: 233.35 g/mol
InChI Key: UCYIBKMEKLKQLB-UHFFFAOYSA-N
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Description

N-(2-adamantyl)cyclobutanecarboxamide is a compound that features a cyclobutanecarboxamide group attached to an adamantane moiety. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique chemical properties. The incorporation of the adamantane structure into various compounds often enhances their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)cyclobutanecarboxamide typically involves the reaction of 2-adamantylamine with cyclobutanecarboxylic acid or its derivatives. One common method is the condensation reaction between 2-adamantylamine and cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form corresponding alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of cyclobutanecarboxamide.

    Substitution: Substituted amides or esters.

Scientific Research Applications

N-(2-adamantyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacologically active compound.

    Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)cyclobutanecarboxamide
  • N-(2-adamantyl)cyclopentanecarboxamide
  • N-(2-adamantyl)cyclohexanecarboxamide

Uniqueness

N-(2-adamantyl)cyclobutanecarboxamide is unique due to the combination of the adamantane moiety and the cyclobutanecarboxamide group. This combination imparts distinct chemical and biological properties, such as enhanced stability and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-adamantyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c17-15(11-2-1-3-11)16-14-12-5-9-4-10(7-12)8-13(14)6-9/h9-14H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYIBKMEKLKQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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